molecular formula C18H19FN6O4 B5149636 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B5149636
M. Wt: 402.4 g/mol
InChI Key: LWSRQCQRZYRINO-UHFFFAOYSA-N
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Description

2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a combination of a fluorophenyl group, a piperazine ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the purine ring, resulting in reduced forms of the compound.

    Substitution: The piperazine ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors, modulating their activity and leading to various physiological effects.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its combination of a fluorophenyl group, a piperazine ring, and a purine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O4/c1-22-15-14(16(28)21-18(22)29)25(10-13(26)27)17(20-15)24-8-6-23(7-9-24)12-5-3-2-4-11(12)19/h2-5H,6-10H2,1H3,(H,26,27)(H,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSRQCQRZYRINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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